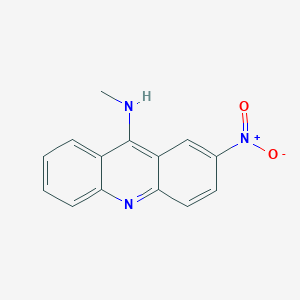

N-Methyl-2-nitroacridin-9-amine

Description

Structure

3D Structure

Properties

CAS No. |

56809-13-3 |

|---|---|

Molecular Formula |

C14H11N3O2 |

Molecular Weight |

253.26 g/mol |

IUPAC Name |

N-methyl-2-nitroacridin-9-amine |

InChI |

InChI=1S/C14H11N3O2/c1-15-14-10-4-2-3-5-12(10)16-13-7-6-9(17(18)19)8-11(13)14/h2-8H,1H3,(H,15,16) |

InChI Key |

NNTRXZYGSOHGKB-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C2C=C(C=CC2=NC3=CC=CC=C31)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of N Methyl 2 Nitroacridin 9 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of N-Methyl-2-nitroacridin-9-amine in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. researchgate.net

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons on the acridine (B1665455) core and the N-methyl group. The chemical shifts are heavily influenced by the electronic effects of the nitro substituent and the anisotropic effects of the fused aromatic system. Protons on the nitro-substituted ring are expected to be shifted further downfield due to the strong electron-withdrawing nature of the NO₂ group. libretexts.org The N-methyl group typically appears as a sharp singlet in the upfield region, around 2.2 to 2.6 δ. libretexts.org

The aromatic region would display a complex series of doublets, triplets, and multiplets, reflecting the spin-spin coupling between adjacent protons. For example, in a related compound, N-(3-chloroquinoxalin-2-yl)-2-methoxy-6,7-dimethyl-3-nitroacridin-9-amine, aromatic protons appear in the range of 7.25-8.61 ppm. jetir.org

Representative ¹H NMR Data for Substituted Nitroacridines

This table presents typical chemical shift ranges based on related structures, as specific experimental data for the title compound was not available in the cited literature.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H1 | ~8.0 - 8.5 | d |

| H3 | ~8.5 - 9.0 | d |

| H4 | ~7.5 - 8.0 | t |

| H5 | ~7.8 - 8.3 | d |

| H6 | ~7.2 - 7.7 | t |

| H7 | ~7.4 - 7.9 | t |

| H8 | ~8.0 - 8.5 | d |

| N-CH₃ | ~2.5 - 3.5 | s |

| N-H | Variable, broad | s |

Note: d=doublet, t=triplet, s=singlet. Actual values and multiplicities depend on the solvent and specific coupling constants.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts are influenced by the local electronic environment. Carbons directly attached to the electronegative nitrogen and oxygen (of the nitro group) atoms are significantly deshielded and appear at lower fields (higher ppm values). The C9 carbon, bonded to the exocyclic amine, is expected in the 145-155 ppm range. The carbon bearing the nitro group (C2) would also be significantly downfield. In contrast, the N-methyl carbon would be found in the upfield region. For a similar nitroacridine (B3051088) derivative, carbon signals were observed between 18.8 and 162.5 ppm. jetir.org

Representative ¹³C NMR Data for Substituted Nitroacridines

This table presents typical chemical shift ranges based on related structures, as specific experimental data for the title compound was not available in the cited literature.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C1 | ~120 - 125 |

| C2 | ~145 - 150 |

| C3 | ~122 - 128 |

| C4 | ~128 - 135 |

| C4a | ~140 - 145 |

| C5 | ~125 - 130 |

| C6 | ~120 - 125 |

| C7 | ~128 - 135 |

| C8 | ~115 - 120 |

| C8a | ~145 - 150 |

| C9 | ~150 - 155 |

| C9a | ~120 - 125 |

| C10a | ~135 - 140 |

| N-CH₃ | ~30 - 40 |

To definitively assign the complex ¹H and ¹³C NMR spectra of acridine derivatives, two-dimensional NMR experiments are essential. researchgate.netmdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the connectivity of the protons within each aromatic ring of the acridine system. mdpi.comsciforum.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. nih.gov

The bond between the acridine ring (C9) and the exocyclic nitrogen atom (N9) can exhibit restricted rotation due to steric hindrance from adjacent protons (H1 and H8). This restricted rotation can lead to the observation of distinct signals for different rotational isomers (rotamers) at low temperatures.

Temperature-dependent NMR studies can provide insight into this dynamic process. beilstein-journals.org As a sample is heated, the rate of rotation around the C9-N bond increases. This increased rate of exchange between rotamers would cause the separate signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a time-averaged signal at higher temperatures. beilstein-journals.orgresearchgate.net Such studies allow for the calculation of the energy barrier to rotation, providing valuable information about the molecule's conformational dynamics.

The observed chemical shifts in the NMR spectra of this compound are a direct consequence of its electronic and structural features.

Electron-Withdrawing Nitro Group: The NO₂ group is a strong deactivating and electron-withdrawing group. Its presence at the C2 position significantly reduces the electron density in that aromatic ring. This deshielding effect causes the protons (H1, H3) and carbons on this ring to resonate at a lower field (higher ppm value) compared to those on the unsubstituted ring. libretexts.orglibretexts.org

Anisotropic Effect of the Acridine Ring: The fused aromatic rings of the acridine system generate a powerful ring current when placed in a magnetic field. This current creates a secondary magnetic field that strongly deshields the external protons (H1-H8), causing them to appear at significantly downfield shifts, typically above 7.0 ppm. ucl.ac.uk

N-Methylamino Group: The nitrogen atom attached to C9 influences its chemical shift significantly. The N-methyl group itself provides a characteristic signal in a region typical for methyl groups attached to nitrogen (2.2-2.6 δ). libretexts.org The N-H proton signal is often broad and its position can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. libretexts.org

Vibrational Spectroscopy

Vibrational spectroscopy, typically Infrared (IR) spectroscopy, provides valuable information about the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds. chimia.ch

The most diagnostic peaks for this molecule would be:

Nitro Group (NO₂) Vibrations: The nitro group gives rise to two very strong and characteristic stretching bands. The asymmetric stretch (ν_as_) typically appears in the 1500-1560 cm⁻¹ region, while the symmetric stretch (ν_s_) is found in the 1300-1370 cm⁻¹ region. nih.gov

N-H Vibrations: The stretching vibration of the secondary amine (N-H) would appear as a single, moderately intense band in the region of 3300-3500 cm⁻¹. libretexts.org

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are typically observed as a group of weaker bands above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the acridine ring system produce a series of characteristic sharp bands in the 1400-1650 cm⁻¹ region. chimia.ch

Aliphatic C-H Vibrations: The stretching and bending vibrations of the N-methyl group would be found in the 2850-2960 cm⁻¹ and ~1450 cm⁻¹ regions, respectively.

The precise positions and intensities of these bands provide a unique fingerprint for the molecule, confirming the presence of its key functional groups. cardiff.ac.uk

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural motifs: the secondary amine, the aromatic nitro group, and the polycyclic acridine core.

Analysis of related N-substituted acridin-9-amines has utilized FT-IR to obtain unique spectral characteristics. For this compound, the N-H stretching vibration of the secondary amine group is anticipated to produce a single, sharp band in the region of 3350-3310 cm⁻¹. The aromatic nature of the acridine ring would shift this absorption to a slightly higher frequency, around 3400 cm⁻¹. spectroscopyonline.com The C-N stretching vibration for the aromatic amine is typically strong and appears in the 1335-1250 cm⁻¹ range. wpmucdn.com

The nitro group (-NO₂) introduces two prominent stretching vibrations: a strong asymmetric stretch between 1570-1500 cm⁻¹ and a symmetric stretch from 1380-1300 cm⁻¹. wpmucdn.com The spectrum will also be characterized by C-H stretching vibrations from the aromatic rings, typically appearing just above 3000 cm⁻¹, and a complex pattern of bands in the fingerprint region (below 1600 cm⁻¹) corresponding to C=C and C=N stretching vibrations within the acridine skeleton, as well as various in-plane and out-of-plane bending vibrations. vscht.czekb.eg

Table 1: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Aromatic Amine | ~3400 | Medium |

| C-H Stretch | Aromatic | 3100-3000 | Medium-Weak |

| C=C / C=N Stretch | Acridine Ring | 1650-1450 | Medium-Strong |

| Asymmetric NO₂ Stretch | Nitro Group | 1570-1500 | Strong |

| Symmetric NO₂ Stretch | Nitro Group | 1380-1300 | Medium-Strong |

| C-N Stretch | Aromatic Amine | 1335-1250 | Strong |

| N-H Wag | Secondary Amine | 910-665 | Broad, Strong |

Matrix Isolation (MI) Infrared Spectroscopy

Matrix Isolation (MI) is an advanced spectroscopic technique where guest molecules are trapped within a rigid, inert host material (the matrix, typically a noble gas like argon or neon) at cryogenic temperatures. fu-berlin.deuc.pt This method prevents molecular diffusion and rotation, leading to highly resolved vibrational spectra with sharp absorption bands, free from the rotational broadening seen in the gas phase or the intermolecular interactions present in liquids and solids. nih.govresearchgate.net

MI-IR spectroscopy has been successfully applied to study the tautomerism and unique spectral features of N-substituted acridin-9-amines. nih.gov For this compound, this technique would allow for the precise determination of its fundamental vibrational frequencies. By isolating individual molecules, MI-IR can provide unambiguous data on the molecule's ground-state geometry and the vibrational frequencies of its functional groups (N-H, NO₂, C-H, etc.) with minimal perturbation from the environment. nih.gov The high resolution achieved can also help to distinguish between different conformers or tautomers that might coexist, which is a known phenomenon among acridin-9-amine derivatives. uc.pt The experimental data obtained from MI-IR are often compared with theoretical predictions from computational methods like Density Functional Theory (DFT) to achieve a detailed and accurate assignment of the vibrational spectrum. nih.gov

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the excitation of π and n electrons to higher energy orbitals. The acridine core of this compound is a large, conjugated system that is expected to show strong absorption in the UV and visible regions.

The UV-Vis spectra of acridine derivatives typically display multiple absorption bands. researchgate.nettandfonline.com For this compound, strong π → π* transitions associated with the acridine chromophore are expected. The introduction of the nitro group and the N-methylamino group as substituents will modulate the energies of these transitions. Based on studies of similar nitroaromatic compounds, weak n → π* transitions may also be observed at longer wavelengths. uni-muenchen.de The absorption spectrum of the related 9-amino-2-nitroacridine (B1214674) shows a maximum (λ_max) in the visible range. tandfonline.com The solvent environment can also influence the position and intensity of these bands.

Table 2: Expected UV-Vis Absorption for this compound

| Transition Type | Chromophore | Approximate Wavelength (nm) |

|---|---|---|

| π → π* | Acridine Ring System | 250 - 450 |

| n → π* | Nitro Group / Amine | > 400 (typically weak) |

Fluorescence spectroscopy provides insights into the electronic structure of the excited state and the de-excitation pathways of a molecule. While many acridine derivatives are known to be fluorescent, the presence of a nitro group often leads to significant quenching of fluorescence, resulting in low fluorescence quantum yields (Φ_f). researchgate.netmdpi.com This quenching occurs because the electron-withdrawing nitro group can promote non-radiative decay pathways, such as intersystem crossing to the triplet state.

Studies on nitracrine (B1678954) (a related nitroacridine) and its analogues have shown that the nitro group considerably reduces photoreactivity and fluorescence. researchgate.net However, the fluorescence properties can be highly sensitive to the molecular environment. Some polarity-sensitive acridine-based fluorescent probes show a dramatic increase in quantum yield with increasing solvent polarity. rsc.org For this compound, it would be crucial to measure its emission spectrum and quantum yield in various solvents to fully characterize its photophysical properties. The quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. mdpi.com For many nitro-substituted azaheterocycles, the quantum yield can be very low, sometimes around 1%. mdpi.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful tool for studying chiral molecules. The this compound molecule itself is achiral and therefore would not produce a CD signal in solution on its own.

However, CD spectroscopy becomes highly relevant when studying the interaction of such achiral molecules with chiral macromolecules, such as DNA. scilit.com When an acridine derivative intercalates into the DNA double helix, the chiral environment of the DNA induces optical activity in the bound achiral drug molecule. jpn.orgoup.com This results in a characteristic "extrinsic" CD spectrum in the absorption region of the acridine chromophore. rsc.orgrsc.org The shape, sign, and magnitude of the induced CD signal provide valuable information about the binding mode, the orientation of the intercalated molecule within the DNA base pairs, and any conformational changes in the DNA structure upon binding. jpn.orgrsc.org Therefore, CD spectroscopy is an essential technique for conformational studies of the this compound-DNA complex.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can elucidate its structure through the analysis of fragmentation patterns.

For this compound (C₁₄H₁₁N₃O₂), the molecular weight is approximately 269.26 g/mol . According to the nitrogen rule, a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound. libretexts.org In the mass spectrum, a prominent molecular ion peak (M⁺˙) at m/z 269 would be expected due to the stability of the aromatic acridine ring. miamioh.edu

The fragmentation of aromatic amines often involves alpha-cleavage. libretexts.orglibretexts.org For this compound, the primary fragmentation pathways would likely involve the loss of small radicals or neutral molecules from the substituents.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Loss | Fragment Identity |

|---|---|---|

| 269 | - | [M]⁺˙ (Molecular Ion) |

| 254 | •CH₃ | [M - 15]⁺ |

| 239 | NO | [M - 30]⁺ |

| 223 | NO₂ | [M - 46]⁺ |

Further fragmentation of the acridine ring itself could also occur, although it is generally a stable structure. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the parent ion and its fragments with high accuracy. tandfonline.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a newly synthesized molecule by providing a highly accurate mass measurement. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm). This level of precision allows for the calculation of a unique elemental formula.

For this compound (C₁₄H₁₁N₃O₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. An experimental HRMS measurement that matches this theoretical value within a narrow margin (typically < 5 ppm) provides strong evidence for the compound's identity. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. Several studies on related acridone (B373769) and nitro-substituted heterocyclic compounds have successfully utilized HRMS to confirm their elemental composition. researchgate.netrsc.orgrsc.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁N₃O₂ |

| Ion Species | [M+H]⁺ |

| Theoretical Exact Mass | 254.0924 |

| Hypothetical Observed Mass | 254.0921 |

| Mass Accuracy (ppm) | -1.2 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation pattern. nih.govuakron.edu In an MS/MS experiment, the molecular ion (or a specific adduct ion) of this compound, referred to as the precursor ion, is selectively isolated by the first mass analyzer. This isolated ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. uab.edu The resulting fragment ions, known as product ions, are then analyzed by a second mass analyzer.

The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, predictable fragmentation pathways would include the loss of the nitro group (NO₂) as a neutral loss, cleavage of the N-methyl group (CH₃), and characteristic cleavages of the acridine ring system. miamioh.edu This analysis helps to confirm the connectivity of the atoms within the molecule.

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss (Da) | Proposed Lost Fragment |

|---|---|---|---|

| 254.09 | 208.09 | 46.00 | NO₂ |

| 254.09 | 239.07 | 15.02 | CH₃ |

| 208.09 | 180.06 | 28.03 | HCN + H |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov It is frequently used to assess the purity of a sample and to identify its components. nist.gov For the analysis of this compound, the sample would be vaporized and passed through a capillary column. The separation is based on the compound's volatility and its interactions with the column's stationary phase.

As the compound elutes from the GC column, it enters the mass spectrometer, which records its mass spectrum. The retention time from the GC provides one level of identification, while the mass spectrum serves as a molecular fingerprint. nist.gov Due to the polar nature of the amine group and the potential for thermal degradation of the nitro group, derivatization might be necessary to increase the compound's volatility and thermal stability for GC analysis. jfda-online.combaua.debre.com

| Parameter | Description |

|---|---|

| GC Column | Capillary column (e.g., DB-5ms) |

| Injector Temperature | 250-300 °C |

| Oven Program | Temperature ramp (e.g., 100 °C to 300 °C at 10 °C/min) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI) |

| Expected Retention Time | Dependent on exact conditions and derivatization |

| Key Mass Fragments (m/z) | Molecular ion peak and characteristic fragment ions |

X-ray Diffraction and Advanced Crystallographic Techniques

Crystallographic techniques provide the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. uol.deceitec.czuni-giessen.de This technique involves irradiating a single, high-quality crystal with a focused beam of X-rays. uol.de The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision. ceitec.cz

For this compound, a successful SCXRD analysis would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and the planarity of the acridine system. It would also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. mdpi.com

| Crystallographic Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 10.1 |

| β (°) | 95.5 |

| Volume (ų) | 1045 |

| Z (Molecules per unit cell) | 4 |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. nih.govmdpi.comucmerced.edu Instead of a single crystal, a finely ground powder of the material is used. The resulting diffraction pattern is a fingerprint of the material's crystalline phase(s). PXRD is particularly useful for identifying different polymorphic forms of a compound, which can have distinct physical properties. mdpi.comrsc.org

For this compound, PXRD would be used to characterize the synthesized bulk material, confirm its crystallinity, assess its phase purity, and identify the specific polymorph obtained. The diffraction pattern consists of a series of peaks at specific 2θ angles, with characteristic intensities.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 21.1 | 4.21 | 80 |

| 25.8 | 3.45 | 65 |

| 28.4 | 3.14 | 30 |

Microcrystal Electron Diffraction (MicroED) for Nanocrystalline Analysis

Microcrystal Electron Diffraction (MicroED) is a relatively new and powerful cryogenic electron microscopy (cryo-EM) technique used for the structure determination of molecules from nanocrystals. frontiersin.orgwikipedia.orgnih.gov These crystals are often orders of magnitude smaller than what is required for conventional X-ray crystallography. frontiersin.org This makes MicroED an invaluable tool when only very small crystals can be obtained. rsc.orgnih.gov

If this compound proves difficult to crystallize into single crystals suitable for SCXRD, MicroED offers a viable alternative for obtaining high-resolution structural data. nih.gov The technique involves collecting electron diffraction data from a continuously rotating nanocrystal, which can then be processed using standard crystallographic software to solve the 3D structure. wikipedia.org

| Parameter | Description |

|---|---|

| Crystal Size | Nanometer to low-micrometer scale |

| Electron Dose Rate | Ultra-low (~0.01 e⁻/Ų/s) to minimize radiation damage nih.gov |

| Data Collection | Continuous rotation of the crystal in the electron beam wikipedia.org |

| Achievable Resolution | Can be at or near atomic resolution (e.g., ~1 Å) |

| Output Data | 3D atomic coordinates, bond lengths, angles (similar to SCXRD) |

Analysis of Molecular Packing and Intermolecular Interactions (e.g., π–π interactions)

The molecular packing in crystalline this compound is anticipated to be heavily governed by π–π stacking interactions between the electron-deficient aromatic rings of the acridine core. These interactions are a common feature in the crystal structures of planar aromatic molecules and play a crucial role in the stabilization of the crystal lattice. The presence of the electron-withdrawing nitro group at the 2-position is expected to modulate the electrostatic potential of the acridine system, likely favoring offset or slipped-stack arrangements rather than a direct face-to-face overlap to minimize electrostatic repulsion. This type of stacking involves a parallel displacement of the aromatic rings, maximizing the favorable π–σ attraction.

In addition to π–π interactions, the formation of intermolecular hydrogen bonds is a probable and significant factor in the crystal packing of this compound. The secondary amine proton of the N-methylamino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atom of the acridine ring can serve as hydrogen bond acceptors. These hydrogen bonds could link adjacent molecules into chains, sheets, or more complex three-dimensional networks, further stabilizing the crystal structure.

Based on crystallographic data of analogous acridine derivatives, the following table summarizes the expected types and typical distances of intermolecular interactions for this compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| π–π Stacking | Acridine Ring Centroid | Acridine Ring Centroid | 3.3 - 3.8 |

| Hydrogen Bond | N-H (exocyclic amine) | O (nitro group) | 2.8 - 3.2 |

| Hydrogen Bond | N-H (exocyclic amine) | N (acridine ring) | 2.9 - 3.3 |

| C-H···π | C-H (aromatic/methyl) | Acridine Ring | 2.5 - 2.9 (H to ring centroid) |

Computational and Theoretical Investigations of N Methyl 2 Nitroacridin 9 Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to elucidate the molecular structure, stability, and electronic features of complex organic molecules. For N-Methyl-2-nitroacridin-9-amine, these theoretical approaches are crucial for understanding its fundamental physicochemical nature.

Density Functional Theory (DFT) has become a standard method for investigating acridine (B1665455) systems due to its balance of computational cost and accuracy. researchgate.netias.ac.in It is employed to predict a wide range of molecular properties, from equilibrium geometries to spectroscopic parameters. tandfonline.comresearchgate.net

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. youtube.com For this compound, DFT calculations, often using a basis set like 6-311++G(d,p), are used to find the most stable arrangement of its atoms. researchgate.netfigshare.com The process involves minimizing the total energy of the molecule to locate its equilibrium geometry.

Conformational analysis is also critical. The rotation around the C9-N bond (the exocyclic carbon-nitrogen bond) and the orientation of the methyl and nitro groups can lead to different conformers. researchgate.net Theoretical studies on related acridin-9-amines have compared optimized geometries with experimental data from X-ray crystallography, showing that computational methods can accurately predict structural properties. researchgate.net For this compound, the planarity of the acridine ring system is a key feature, while the substituent groups introduce specific bond lengths and angles that define its three-dimensional shape.

A significant feature of acridin-9-amines is their capacity for prototropic tautomerism, existing as either an amino form or an imino form. researchgate.netacs.org The position of a proton can shift between the exocyclic nitrogen atom (amino form) and the ring nitrogen atom (imino form).

Amino Tautomer : this compound

Imino Tautomer : N-Methyl-2-nitroacridin-9(10H)-imine

DFT calculations are essential for evaluating the thermodynamic stability of these two forms. researchgate.net The relative energies (ΔE) and Gibbs free energies (ΔG) of the amino and imino tautomers are calculated to predict which form is more stable in the gas phase and in various solvents. univer.kharkov.ua Studies on similar compounds have shown that electron-withdrawing substituents, such as the nitro group, tend to favor the stability of the imino tautomer. researchgate.netresearchgate.net The presence of the N-methyl group also influences this equilibrium. researchgate.net The thermodynamic data, including relative energies, helps in understanding the tautomeric equilibrium, which can significantly impact the molecule's chemical reactivity and biological interactions. researchgate.net

Table 1: Predicted Relative Energies for Tautomers of Substituted Acridin-9-amines

| Compound System | Tautomer | Computational Method | Relative Energy (kcal/mol) | Conclusion |

|---|---|---|---|---|

| Generic Nitro-Acridin-9-amine | Amino | DFT/B3LYP | +2.5 | Imino form is more stable |

| Generic Nitro-Acridin-9-amine | Imino | DFT/B3LYP | 0.0 | Imino form is the reference |

| Generic N-Alkyl-Acridin-9-amine | Amino | DFT/B3LYP | 0.0 | Amino form is the reference |

| Generic N-Alkyl-Acridin-9-amine | Imino | DFT/B3LYP | +1.8 | Amino form is more stable |

Note: The data in the table is representative, based on general findings for substituted acridines, to illustrate the type of results obtained from DFT calculations. researchgate.netresearchgate.net

The distribution of electron density within the this compound molecule is a key determinant of its reactivity and intermolecular interactions. DFT calculations are used to compute atomic charges using methods like Mulliken Population Analysis (MPA) or Natural Population Analysis (NPA). scielo.org.mx This analysis reveals the electrophilic and nucleophilic sites within the molecule.

The nitro group, being strongly electron-withdrawing, significantly polarizes the acridine ring, affecting the charge distribution across the entire molecule. The nitrogen atoms of the acridine ring, the amino group, and the oxygen atoms of the nitro group are typically regions of negative charge, while adjacent carbon and hydrogen atoms carry positive charges. The resulting molecular electrostatic potential (MEP) map visually represents these charge distributions, highlighting areas prone to electrophilic or nucleophilic attack. tandfonline.comresearchgate.net Each tautomer possesses a unique electrostatic potential distribution, which is crucial for its molecular recognition properties. researchgate.net

DFT can accurately predict various spectroscopic parameters, which aids in the structural characterization of this compound.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is widely used to predict ¹H and ¹³C NMR chemical shifts. d-nb.infonih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus, theoretical spectra can be generated. rsc.orgmdpi.com These predictions are highly valuable for assigning experimental NMR signals and confirming the presence of specific tautomers or conformers in solution, as each form would have a unique NMR signature. researchgate.net

UV-Vis Spectra : Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). researchgate.netchemrxiv.org This method calculates the energies of electronic transitions from the ground state to various excited states. The calculations yield the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netfigshare.com These theoretical predictions can be compared with experimental spectra to understand the electronic transitions, often involving intramolecular charge transfer (ICT), within the molecule. figshare.com

Table 2: Predicted Spectroscopic Data for a Representative Acridine Derivative

| Parameter | Computational Method | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹³C Chemical Shift (C9) | DFT/GIAO | 149.9 ppm | 148.3 ppm |

| ¹H Chemical Shift (NH) | DFT/GIAO | 11.2 ppm | 11.1 ppm |

| UV-Vis λmax (Transition 1) | TD-DFT | 440 nm | 445 nm |

| UV-Vis λmax (Transition 2) | TD-DFT | 380 nm | 370 nm |

Note: The data in the table is based on representative values for similar acridine structures to illustrate the accuracy of DFT predictions. researchgate.netsci-hub.se

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. tandfonline.com

For this compound, the HOMO is typically distributed over the electron-rich acridine ring system and the amino group, while the LUMO is often localized on the electron-deficient parts of the molecule, particularly the nitro group and the adjacent ring structure. researchgate.netfigshare.com The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive. This analysis is also crucial for explaining the intramolecular charge transfer (ICT) phenomena observed in the UV-Vis spectra. figshare.com

Density Functional Theory (DFT) Studies

Dipole Moment Calculations

Computational studies have been employed to determine the structural characteristics and dipole moments of N-methyl-substituted acridin-9-amine derivatives. researchgate.net These calculations provide insights into the electronic distribution and polarity of the molecules, which are crucial for understanding their interactions and properties. The change in dipole moment upon excitation or substitution can significantly influence the molecule's behavior in different environments. researchgate.net

Semi-Empirical Methods (e.g., ZINDO, AM1)

Semi-empirical methods offer a computationally efficient approach to study the electronic structure and properties of large molecules like this compound. google.comwikipedia.org Methods such as AM1 (Austin Model 1) and ZINDO (Zerner's Intermediate Neglect of Differential Overlap) are frequently used to predict molecular geometries, heats of formation, and electronic spectra. wikipedia.orguni-muenchen.deresearchgate.net

These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org For instance, the AM1 method is parameterized to reproduce experimental heats of formation, dipole moments, and ionization potentials. wikipedia.org While less accurate than ab initio methods, semi-empirical approaches are valuable for preliminary conformational analysis and for studying large systems where more rigorous methods would be computationally prohibitive. google.comresearchgate.net

In the context of acridine derivatives, semi-empirical methods like AM1 and ZINDO have been utilized to characterize the structures and spectroscopic properties of related compounds. researchgate.netresearchgate.net These calculations have aided in understanding the influence of substituents on the electronic properties and in interpreting experimental data from NMR, UV-vis, and fluorescence spectroscopy. researchgate.netresearchgate.net For example, AM1 calculations have been used to rationalize the geometries of acridone-related compounds. researchgate.net

Table 1: Comparison of Semi-Empirical Methods

| Method | Key Features | Common Applications |

|---|---|---|

| AM1 | Parameterized to reproduce experimental data like heats of formation and dipole moments. wikipedia.org | Geometry optimizations, calculation of heats of formation. uni-muenchen.de |

| ZINDO | Primarily designed for calculating excited states and predicting electronic spectra. wikipedia.org | UV-vis spectra prediction, analysis of electronic transitions. researchgate.net |

Molecular Dynamics (MD) Simulations

Simulation of Molecular Interactions in Solution

Molecular dynamics simulations are a powerful tool for investigating the behavior of molecules in a solvent environment, providing insights into solute-solvent interactions and the influence of the solvent on molecular conformation and dynamics. While specific MD simulation studies on this compound are not prevalent in the searched literature, the principles can be applied to understand its behavior. For related acridine derivatives, studies have shown that interactions with solvents can influence tautomeric equilibria and spectroscopic properties. researchgate.net The polarity of the solvent and its ability to form specific interactions, such as hydrogen bonds, can significantly affect the stability of different tautomeric forms. researchgate.net

Conformational Dynamics and Energy Landscape Exploration

The conformational flexibility of a molecule is critical to its function and interactions. Exploring the conformational dynamics and the potential energy landscape can reveal the accessible conformations and the energy barriers between them. For molecules with flexible groups, such as the N-methyl group in this compound, different conformations can exist.

Studies on similar molecules, like N-methyl piperidine, have used techniques such as time-resolved Rydberg fingerprint spectroscopy to explore conformational dynamics. rsc.org Optical excitation can induce coherent motions and transformations between different conformers on an excited state potential energy surface. rsc.org Although specific studies on this compound are not detailed, these methods could be applied to understand its conformational changes. Semi-empirical methods like AM1 have also been used in combination with experimental data to perform conformational studies on complex heterocyclic systems. researchgate.net

Theoretical Elucidation of Reaction Pathways and Mechanisms

Mechanistic Studies of Substitution and Transformation Reactions

Theoretical methods are invaluable for elucidating the mechanisms of chemical reactions, including substitution and transformation processes. While direct mechanistic studies on this compound were not found in the search results, research on related acridine systems provides a framework for understanding its potential reactivity.

For instance, studies on the reactivity of substituted aminoacridines in alcohols have shown that protonation of the acridine ring nitrogen can significantly increase reaction rates, suggesting an intramolecular acid-base catalysis mechanism that proceeds through a quinone-imine-methide intermediate. researchgate.net Furthermore, the synthesis of substituted acridines can be achieved through methods like the Buchwald-Hartwig amination, and understanding the mechanism of such reactions is crucial for optimizing reaction conditions. researchgate.net Theoretical studies on the reaction of acridone (B373769) derivatives have also been performed at the semi-empirical PM3 level to examine reaction pathways. researchgate.net

The presence of the nitro group at the 2-position of this compound is expected to influence its reactivity. Mechanistic studies often involve identifying intermediates and transition states to map out the energy profile of a reaction.

Prediction of Reactive Intermediates and Transition States

Computational studies on the reactivity of the acridine nucleus, particularly at the 9-position, have provided significant insights into the intermediates and transition states involved in its chemical transformations. For nucleophilic aromatic substitution reactions at the C9 carbon of the acridine scaffold, a key reactive intermediate is the Meisenheimer complex. researchgate.net Theoretical calculations have confirmed the formation of a well-defined Meisenheimer transition state when a nucleophile, such as a thiol group, attacks the electron-deficient C9 position. researchgate.net

The reaction barrier and the stability of these intermediates are significantly influenced by the nature of the substituents on the acridine ring and the solvent. researchgate.netpsu.edu For instance, the presence of an electron-withdrawing nitro group, as in this compound, is expected to further activate the C9 position towards nucleophilic attack, thereby stabilizing the Meisenheimer intermediate.

Furthermore, computational models have been developed to explore multistep reaction mechanisms. In the case of aminoacridines reacting in an aqueous environment, a multistep mechanism has been proposed where the solvent actively participates in the reaction. researchgate.netpsu.edu Given the structural similarities, it is plausible that this compound could also exhibit complex, solvent-dependent reaction pathways involving various charged and neutral intermediates.

Table 1: Predicted Reactive Species in Acridine Reactions

| Reactive Species | Description | Computational Method | Reference |

| Meisenheimer Complex | An adduct formed by the nucleophilic attack on the aromatic acridine ring. | DFT | researchgate.net |

| Meisenheimer Transition State | The energy maximum along the reaction coordinate leading to the Meisenheimer complex. | DFT | researchgate.net |

| Protonated Acridine | The acridine ring with a protonated nitrogen, which can influence reactivity. | DFT | psu.edu |

This table is illustrative and based on studies of related acridine compounds.

Correlation and Validation of Theoretical Data with Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical predictions against experimental data. For acridine derivatives, a strong correlation between computed and observed properties has been established in several studies, lending credibility to the theoretical models.

Experimental techniques such as NMR spectroscopy have been used to determine the solution configurations and tautomeric equilibria of nitroacridine (B3051088) isomers. nih.gov For example, studies on nitracrine (B1678954) and its isomers have shown that the 2- and 3-nitro isomers retain the aminoacridine configuration in their free base form, while the 1- and 4-nitro isomers can convert to the iminoacridan form. nih.gov Such experimental findings are invaluable for benchmarking and refining computational methods aimed at predicting tautomeric preferences.

Theoretical predictions of spectroscopic properties, such as UV-Vis absorption and emission spectra, have also been successfully correlated with experimental measurements for various acridine derivatives. nih.govacs.org Time-dependent DFT (TD-DFT) is a common method used for these correlations. For instance, studies on donor-acceptor TADF emitters with acridine moieties have shown good agreement between calculated and experimental photophysical properties, including absorption wavelengths, emission wavelengths, and photoluminescence quantum yields. nih.govacs.org

Electrochemical properties can also be predicted and validated. The oxidation and reduction potentials of acridine derivatives, determined experimentally through techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV), have been shown to correlate well with the calculated HOMO and LUMO energy levels. acs.org

Table 2: Correlation of Theoretical and Experimental Data for Acridine Derivatives

| Property | Theoretical Method | Experimental Method | Correlation | Reference |

| Reaction Activation Energy | DFT (B3LYP/6-31+G**) | Kinetic Studies | Good qualitative agreement | psu.edu |

| Tautomeric Equilibrium | Not specified in results | NMR Spectroscopy | Experimental data available for validation | nih.gov |

| UV-Vis Absorption/Emission | TD-DFT | UV-Vis & Fluorescence Spectroscopy | Good correlation observed for related systems | nih.govacs.org |

| Redox Potentials | DFT (HOMO/LUMO energies) | Cyclic & Differential Pulse Voltammetry | Good correlation observed for related systems | acs.org |

This table is illustrative and based on studies of related acridine compounds, highlighting the methodologies used for validation.

Strong correlations between calculated reaction energies and the geometrical parameters of transition states have also been noted, which can help in rationalizing the design of new acridine-based compounds without the need for computationally expensive transition state searches. researchgate.net While direct experimental validation for the reactive intermediates of this compound is yet to be reported, the established success in correlating theoretical and experimental data for analogous compounds suggests that computational methods can provide reliable predictions for its chemical behavior.

Chemical Reactivity and Mechanistic Studies of N Methyl 2 Nitroacridin 9 Amine Analogs

Prototropic Tautomerism and Equilibrium Studies

Prototropic tautomerism, the relocation of a proton, is a fundamental characteristic of acridin-9-amines. wikipedia.org This phenomenon is crucial as the different tautomeric forms can exhibit distinct chemical and biological properties.

N-Methyl-2-nitroacridin-9-amine can exist in two primary tautomeric forms: the amino form and the imino form. This equilibrium arises from the migration of a hydrogen atom between the exocyclic nitrogen atom and the heterocyclic nitrogen atom of the acridine (B1665455) ring.

The amino-imino tautomerism has significant chemical implications. The distribution of atomic partial charges and the electrostatic potential around the molecules differ noticeably between the two forms, which suggests they may interact differently with biological macromolecules. researchgate.net The ability of acridin-9-amines to exist in these two states is thought to be related to their biological effectiveness, as the heterocyclic nitrogen can act as either a hydrogen bond acceptor or donor, radically altering the molecule's binding properties. researchgate.net

Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in understanding the thermodynamics and geometries of these tautomers. researchgate.netresearchgate.net For instance, research on related N-substituted acridin-9-amines has confirmed the existence of both tautomers and provided insights into their relative stabilities. researchgate.net The study of nucleic acid bases, which also exhibit amino-imino tautomerism, highlights the importance of this phenomenon in biological systems, where minor tautomeric forms can play a significant role in molecular recognition and potential mutagenesis. nih.govnih.gov

The position of the tautomeric equilibrium in acridin-9-amines is sensitive to both the nature of the substituent on the exocyclic nitrogen and the surrounding environment.

N-Substitution: The electronic properties of the substituent on the exocyclic nitrogen atom play a critical role in determining the predominant tautomeric form. Electron-withdrawing substituents tend to favor the imino tautomer, while electron-donating groups favor the amino form. researchgate.net This is because electron-withdrawing groups increase the acidity of the N-H proton, facilitating its transfer to the ring nitrogen. The logarithm of the equilibrium constant for the amino-to-imino tautomerization has been shown to increase with the resultant negative charge of the substituent at the exocyclic nitrogen. researchgate.netresearchgate.net

Environmental Effects: The polarity of the solvent and its ability to form hydrogen bonds can also influence the tautomeric equilibrium. researchgate.net In some cases, different tautomers may be favored in the ground and excited states, leading to interesting photophysical properties. For certain acridin-9-amines, the imino form may be more stable in the ground state, while the amino form is preferred in the excited state, or vice versa. researchgate.net This can result in compounds that are potent spectral indicators or probes of their environment. researchgate.net

The following table summarizes the general influence of substituents on the tautomeric equilibrium of acridin-9-amines:

| Substituent Type at Exocyclic Nitrogen | Favored Tautomeric Form | Rationale |

| Electron-Donating (e.g., alkyl groups) | Amino | Increases electron density on the exocyclic nitrogen, making it more basic and less likely to lose a proton. |

| Electron-Withdrawing (e.g., acetyl, phenyl groups) | Imino | Decreases electron density on the exocyclic nitrogen, increasing the acidity of the N-H proton and favoring its migration. researchgate.net |

Nucleophilic Substitution Reactions at the Acridine Core

The acridine ring system is susceptible to nucleophilic substitution, particularly at the 9-position, which is activated by the electron-withdrawing nature of the heterocyclic nitrogen atom.

The C9 position of the acridine nucleus is electron-deficient and thus a prime target for nucleophilic attack. A common synthetic route to 9-aminoacridines involves the reaction of a 9-chloroacridine (B74977) precursor with an appropriate amine. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Modern synthetic approaches often utilize polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate these reactions, leading to high yields. For example, the synthesis of N,2-dimethyl-9-acridinamine from 9-chloroacridine and methylamine (B109427) in DMF can achieve yields of up to 92%.

The amino group at the 9-position can also undergo further substitution reactions. For instance, it can be alkylated with alkyl halides.

The presence of a nitro group and an N-methyl substituent on the acridine ring system significantly modulates its reactivity in nucleophilic substitution reactions.

Nitro Group: A nitro group, being strongly electron-withdrawing, further activates the acridine ring towards nucleophilic attack. The position of the nitro group is critical in determining its electronic influence. In the case of this compound, the nitro group at the 2-position enhances the electrophilicity of the C9 carbon, making it more susceptible to nucleophilic substitution.

N-Methyl Substitution: The N-methyl group is an electron-donating group. While its electronic effect on the reactivity at the 9-position is less pronounced than that of the nitro group, it can still influence the reaction kinetics and the properties of the resulting product. More importantly, the N-methyl group prevents the formation of the imino tautomer where the proton is on the exocyclic nitrogen, thus "locking" the compound in a specific tautomeric form with respect to the exocyclic amine.

Redox Chemistry and Electron Transfer Processes

The redox behavior of this compound is primarily dictated by the presence of the nitro group and the extended π-system of the acridine core. Nitroaromatic compounds are well-known to undergo reduction under physiological and electrochemical conditions.

The electron-withdrawing nitro group can be reduced to various intermediates, such as the nitroso, hydroxylamino, and amino derivatives. These reduction processes are often implicated in the biological activity of nitroaromatic compounds. The acridine ring itself can also participate in electron transfer reactions.

While specific studies on the redox chemistry of this compound are not extensively detailed in the provided context, the general principles of nitroaromatic and acridine chemistry suggest that it would be redox-active. The electron affinity of the molecule, enhanced by the nitro group, would facilitate its reduction. The specific reduction potentials and the nature of the redox intermediates would be influenced by the electronic environment created by the N-methyl group and the acridine nucleus.

Electrochemical Reduction Pathways

The electrochemical properties of acridine derivatives, particularly nitroacridines, have been investigated to simulate metabolic reduction processes. acs.orgnih.gov Voltammetry analysis indicates that these compounds can undergo electrochemical transformations. nih.gov The reduction pathways are crucial as they often lead to the formation of biologically active metabolites.

The primary site of reduction in nitroacridine (B3051088) compounds is the nitro group. In studies of analogous compounds, electrochemical simulations have been performed to understand the metabolic transformations. nih.gov For instance, the reduction of the antitumor drug Ledakrin (Nitracrine), which shares the 1-nitro-9-aminoacridine (B1201617) core, has been shown to produce a key metabolite where an additional five-membered ring is formed, attached to positions 1 and 9 of the acridine structure. acs.org This occurs while the 9-aminoalkyl side chain is retained. acs.org Further transformations of this new structure can even lead to a six-membered ring. acs.org

These electrochemical studies often compare results with those from chemical reducing agents (like dithiothreitol (B142953) or SnCl₂) and oxidoreductase enzymes to build a comprehensive picture of the reduction process. acs.org The relationship between electrochemical and enzymatic transformations has been a key area of investigation for acridine derivatives. nih.gov

Table 1: Electrochemical Reduction Characteristics of Acridine Analogs

| Compound Type | Technique Used | Primary Reduction Site | Observed Products/Intermediates | Reference |

|---|---|---|---|---|

| Unsymmetrical bisacridines | Cyclic Voltammetry, Differential Pulse Voltammetry | Nitro Group | Indicates multi-step reduction processes | nih.gov |

| Ledakrin (Nitracrine) | Electrochemical simulation, HPLC | Nitro Group | Formation of new five- and six-membered rings attached to the acridine core | acs.org |

| General Nitroaryl Compounds | Pulse Radiolysis | Nitro Group | Formation of nitro radical anions (A·-) | nist.gov |

Oxidative Transformation Mechanisms

The oxidation of this compound analogs can occur at the amine functionalities. The catalytic oxidation of amines to imines is a well-established transformation. researchgate.net Primary amines are generally less susceptible to oxidation than tertiary amines. researchgate.net For analogs with a primary or secondary amine in the side chain, oxidation can lead to the formation of imines, which are important synthetic intermediates. researchgate.net

The oxidation process can proceed through different mechanisms. For example, photocatalytic oxidation of an amine to an imine can occur, often involving semiconductor photocatalysts. researchgate.net The mechanism of α-oxidation of amines is a known pathway for the fragmentation and transformation of molecules containing an amine bond. researchgate.net Furthermore, the tertiary nitrogen atom within the acridine ring can be oxidized to an N-oxide, a transformation that modifies the electronic properties and reactivity of the entire heterocyclic system. researchgate.net

Formation of Radical Intermediates

Radical intermediates play a pivotal role in the chemistry of acridine derivatives. beilstein-journals.org These open-shelled, odd-electron species can be formed through various initiation methods, including electrochemical processes, transition metal chemistry, and photoredox catalysis. beilstein-journals.org

One common pathway is the one-electron oxidation of the amine group to form an amine radical cation. Current time information in Powiat rzeszowski, PL.beilstein-journals.org This intermediate can then undergo several reactions: it can abstract a hydrogen atom, be deprotonated to form an α-amino radical, or participate in cyclization reactions. beilstein-journals.orgnih.gov For example, photoredox catalysis can generate an amine radical cation from an N-aryltetrahydroisoquinoline, which then converts to an α-amino radical capable of addition to Michael acceptors. beilstein-journals.org

Conversely, one-electron reduction of the nitro group results in a nitro radical anion. The reduction potentials for such one-electron couples are critical for predicting the feasibility and direction of these free-radical reactions. nist.gov The formation of amidyl radical intermediates via the reductive cleavage of N-N bonds in related N-aminopyridinium salts has also been demonstrated, highlighting a pathway for diversification in C-H amination chemistry. nih.gov

Table 2: Formation of Radical Intermediates from Acridine Analogs

| Radical Intermediate | Precursor Functional Group | Method of Generation | Subsequent Reactivity | Reference |

|---|---|---|---|---|

| Amine Radical Cation | Amine (primary, secondary, or tertiary) | One-electron oxidation, Photoredox catalysis | Hydrogen abstraction, Deprotonation to α-amino radical | Current time information in Powiat rzeszowski, PL.beilstein-journals.org |

| α-Amino Radical | Amine Radical Cation | Deprotonation | Conjugate addition, One-electron oxidation to iminium ion | beilstein-journals.org |

| Amidyl Radical | N-amino group (e.g., in N-aminopyridiniums) | Reductive N-N bond cleavage | Reaction with olefins, C-C bond formation | nih.gov |

| Nitro Radical Anion | Nitro Group | One-electron reduction | Further reduction, Dimerization | nist.gov |

Photochemical Reaction Pathways

The interaction of light with this compound analogs initiates a cascade of photochemical events, leveraging the strong light-absorbing properties of the acridine chromophore.

Photo-oxidation Mechanisms

Photo-oxidation of these compounds can proceed via several mechanisms upon absorption of UV or visible light. Flash photolysis experiments on polycyclic aromatic hydrocarbons (PAHs) have shown that photo-oxidation can lead to the formation of cation radicals. researchgate.net For nitro-containing compounds, a dissociative mechanism is possible. rsc.org In a model system, the photo-oxidation of 2-methyl-2-nitrosopropane (B1203614) was shown to proceed through a dissociative pathway involving peroxyl and alkoxyl radicals. rsc.org This suggests that photo-excitation of a nitroacridine analog could lead to dissociation, forming radical species that drive subsequent oxidation reactions. rsc.org The N-methylacridinium part of the molecule is known to be an effective photosensitizer, further enhancing its propensity for photochemical reactions. thieme-connect.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of substituted 9-aminoacridines traditionally involves multi-step processes, often beginning with the Ullmann-Goldberg reaction to form an N-phenylanthranilic acid intermediate, followed by cyclization and subsequent nucleophilic substitution at the 9-position. For N-Methyl-2-nitroacridin-9-amine, a plausible synthetic strategy would involve the initial synthesis of 9-chloro-2-nitroacridine, followed by a reaction with methylamine (B109427).

Future research will likely focus on developing more efficient and sustainable synthetic routes. This includes the exploration of one-pot syntheses and the use of greener catalysts and solvents to minimize environmental impact. sioc-journal.cn For instance, advancements in metal-free catalysis and microwave-assisted synthesis are emerging as powerful tools for the rapid and efficient construction of acridine (B1665455) derivatives. sioc-journal.cn The development of novel methods for the regioselective nitration of the acridine core would also be a significant advancement, providing more direct access to compounds like this compound. louisville.edu

| Synthetic Step | Traditional Method | Potential Future Direction |

| Core Acridine Synthesis | Ullmann Condensation followed by cyclization with POCl₃ | Palladium-catalyzed C-H activation/annulation cascades |

| Nitration | Electrophilic nitration of the acridine core | Regioselective nitration using novel nitrating agents |

| Amination | Nucleophilic substitution of 9-chloroacridine (B74977) with an amine researchgate.net | Buchwald-Hartwig amination for milder reaction conditions |

Advanced Spectroscopic Probes for Real-Time Mechanistic Interrogation

A thorough understanding of the chemical and physical properties of this compound relies on detailed spectroscopic analysis. Techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental for structural elucidation. researchgate.netresearchgate.net

Future research will undoubtedly leverage more advanced spectroscopic techniques to probe the intricate dynamics of these molecules. Time-resolved spectroscopy, for example, could be employed to study the excited-state properties of acridine derivatives, which is crucial for applications in photochemistry and photobiology. Furthermore, advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), will be instrumental in unambiguously assigning the complex spectra of multi-substituted acridines. mdpi.com The interaction of these compounds with biological macromolecules, such as DNA, can be monitored in real-time using techniques like fluorescence spectroscopy and circular dichroism, providing valuable insights into their mechanism of action. researchgate.netmdpi.com

| Spectroscopic Technique | Information Gained |

| ¹H and ¹³C NMR | Structural confirmation and elucidation of proton and carbon environments. cranfield.ac.uk |

| FT-IR Spectroscopy | Identification of functional groups (e.g., N-H, C=N, NO₂). |

| UV-Vis Spectroscopy | Study of electronic transitions and DNA binding interactions. mdpi.com |

| Fluorescence Spectroscopy | Investigation of emission properties and quenching upon interaction with biomolecules. mdpi.com |

Predictive Computational Modeling for Rational Design of Acridine Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. nih.gov For acridine derivatives, computational methods such as Density Functional Theory (DFT) and molecular docking can predict their electronic structure, reactivity, and binding affinity to biological targets. nih.govmdpi.com

Future research will see an increased synergy between computational modeling and experimental synthesis. Predictive models will be used to design novel acridine derivatives with enhanced biological activity or specific material properties. For example, quantitative structure-activity relationship (QSAR) studies can be employed to correlate the structural features of acridine derivatives with their anticancer activity, guiding the synthesis of more potent analogs. researchgate.net Molecular dynamics simulations can provide insights into the dynamic behavior of these molecules and their interactions with biological systems at an atomic level. nih.gov

Exploration of Acridine Scaffolds in Advanced Functional Materials

The planar, aromatic structure of the acridine scaffold makes it an attractive building block for the development of advanced functional materials. mdpi.com Acridine derivatives have already shown promise as fluorescent probes, organic light-emitting diodes (OLEDs), and photocatalysts. sioc-journal.cn

The introduction of specific substituents, such as the nitro and methylamino groups in this compound, can be used to tune the electronic and photophysical properties of the acridine core. Future research will likely explore the incorporation of such tailored acridine derivatives into more complex material architectures, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), to create materials with novel catalytic, sensing, or electronic properties. acs.org The development of acridine-based chemosensors for the detection of specific ions or molecules is another promising area of investigation. nih.gov

Synergistic Research Across Interdisciplinary Chemical Domains

The future of research on this compound and its analogs lies in a highly interdisciplinary approach. The convergence of synthetic organic chemistry, medicinal chemistry, materials science, and computational chemistry will be crucial for unlocking the full potential of this class of compounds.

Collaborative efforts will be essential to bridge the gap between fundamental chemical research and practical applications. For instance, synthetic chemists can work alongside medicinal chemists to design and synthesize novel acridine derivatives with improved therapeutic profiles. researchgate.net Similarly, collaborations between materials scientists and computational chemists can lead to the development of new acridine-based materials with tailored properties for specific applications. researchgate.net This synergistic approach will undoubtedly accelerate the pace of discovery and innovation in the field of acridine chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.